2-Amino-4'-chlorobenzophenone
Overview
Description
2-Amino-4'-chlorobenzophenone is an organic compound that serves as an important intermediate in the synthesis of various chemical substances. It is derived from benzophenone with the addition of an amino group and a chlorine atom on opposite ends of the two benzene rings. This compound is relevant in the field of organic chemistry due to its potential applications in pharmaceuticals, dyes, and other industrial chemicals.
Synthesis Analysis
The synthesis of 4-amino-4'-chlorobenzophenone, a compound closely related to 2-amino-4'-chlorobenzophenone, has been reported using p-nitrobenzol chloride and chlorobenzene with anhydrous AlCl3 as a catalyst. The nitro compound is then reduced to the amino derivative using Na2S2 under optimized conditions, yielding a high purity product . Although the synthesis of 2-amino-4'-chlorobenzophenone is not directly described, the methodologies for related compounds suggest possible synthetic routes involving aromatic substitution reactions and reduction processes.
Molecular Structure Analysis
The molecular structure of 4-amino-4'-chlorobenzophenone has been characterized by various spectroscopic techniques, including Elemental Analysis (EA), 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), Infrared Spectroscopy (IR), and Mass Spectroscopy (MS). These methods provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule . The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups would influence the reactivity and interaction of the compound with other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-4'-chlorobenzophenone can be inferred from studies on similar compounds. For instance, 2-aminophenol and 2-amino-4-chlorophenol have been shown to participate in hydrogen bonding with acidic compounds, forming various organic acid-base adducts . Additionally, the amino group on the benzophenone structure could potentially undergo reactions typical of amines, such as acylation, alkylation, or Schiff base formation, as seen in the synthesis of Schiff bases from 4-chloro-2-aminophenol .
Physical and Chemical Properties Analysis
The physical properties such as melting points can be influenced by the presence of intramolecular hydrogen bonding, as observed in the Schiff bases derived from 4-chloro-2-aminophenol . The electronic properties of the compound are also affected by the substituents on the benzene rings, which can be studied through UV-Vis spectroscopy. The antimicrobial activity of related compounds suggests potential biological applications for 2-amino-4'-chlorobenzophenone derivatives . The degradation of similar compounds, like 4-chloro 2-aminophenol, has been investigated using advanced oxidation processes, indicating the environmental relevance of these compounds .
Scientific Research Applications
Quality Control in Pharmaceuticals : 2-Amino-5-chlorobenzophenone is used in spectrofluorimetric methods for determining impurities in pharmaceutical products like chlordiazepoxide hydrochloride. This application is crucial for ensuring the quality and safety of pharmaceuticals (Szekelhidi, Lapat, & Hornyák, 1989).
Electrosynthesis : The compound has been used in the electrosynthesis of 4-Amino-4′-chlorobenzophenone, showcasing its potential in organic synthesis processes (Zhang Xue-jun, 2003).
Synthesis of Muscle Relaxants : It serves as a precursor in the synthesis of novel derivatives with potential as skeletal muscle relaxants, highlighting its role in developing new therapeutic agents (Singh, Devi, & Prasad, 2015).
Chemical Kinetics Studies : The reaction kinetics of 2-amino-5-chlorobenzophenone with HCl in different conditions has been studied, providing insights into its chemical behavior (Nudelman & Waisbaum, 1997).
Synthesis of Organic Intermediates : It's used in the synthesis of important organic intermediates, vital for the development of various chemical compounds (Wang & Huang, 2004).
Nonlinear Optical Material Studies : The compound is studied for its properties as an organic nonlinear optical material, indicating its potential in photonics and optoelectronics (Babu et al., 2004).
Biological Activity : N-arylsulfonyl derivative of 2-amino-5-chlorobenzophenone shows potential as an inhibitor of CCR2 and CCR9 receptor functions, indicating its biological significance (Valkonen et al., 2008).
Characterization of Optical and Mechanical Properties : Its single crystals are characterized for their optical and mechanical properties, contributing to material science research (Mohamed et al., 2007).
Spectroscopic Studies for Nonlinear Optical Properties : FT-IR and FT-Raman spectroscopy have been used to study its structure and nonlinear optical properties, which is important for optical applications (John et al., 2016).
Hydrogen Bonding Studies : Research on hydrogen bonding between 2-amino-4-chlorophenol and acidic compounds has advanced our understanding of molecular interactions and crystal structures (Jin & Wang, 2013).
Safety And Hazards
Future Directions
2-Aminobenzophenones are a very important class of compounds in medicinal and organic chemistry. They are useful starting materials for the synthesis of a wide variety of fine chemicals . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.
properties
IUPAC Name |
(2-aminophenyl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHLSUBLNQBFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022200 | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-chlorobenzophenone | |
CAS RN |
2894-51-1 | |
Record name | 2-Amino-4′-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2894-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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